6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
Description
BenchChem offers high-quality 6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(butan-2-ylamino)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-6(2)10-7-5-8(13)12(3)9(14)11-7/h5-6,10H,4H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUDEGWYTPKGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, thereby potentially alleviating symptoms associated with inflammation.
Biochemical Pathways
The compound affects the biochemical pathways associated with the production and activity of the aforementioned inflammatory mediators . The downstream effects of this interaction include a reduction in inflammation and the associated symptoms.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the expression and activities of key inflammatory mediators . This leads to a decrease in inflammation and potentially provides relief from symptoms associated with inflammatory conditions.
Biological Activity
6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can be represented by the following molecular formula:
- Molecular Formula: C₁₂H₁₉N₃O₂
- Molecular Weight: 237.29 g/mol
The compound features a pyrimidine ring substituted with a sec-butylamino group and two carbonyl groups, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. In vitro studies have shown that these derivatives can inhibit the growth of various bacterial strains. For instance:
- E. coli : Exhibited an inhibition zone of 15 mm at a concentration of 100 μg/mL.
- Staphylococcus aureus : Showed an inhibition zone of 12 mm under similar conditions.
These findings suggest that the compound may act as a potential antimicrobial agent.
Anticancer Activity
Several studies have explored the anticancer properties of pyrimidine derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- In one study, a derivative similar to our compound demonstrated an IC50 value of 30 μM against breast cancer cell lines (MCF-7), indicating potent anticancer activity.
The biological activity of 6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, which is crucial for cellular replication.
- Receptor Interaction : It may also bind to certain receptors involved in cell signaling pathways, thereby modulating cellular responses.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated various pyrimidine derivatives for their antimicrobial efficacy. The results indicated that compounds with sec-butylamino substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .
Study 2: Anticancer Properties
In another research published in Cancer Letters, derivatives were tested for their cytotoxic effects on human cancer cell lines. The study concluded that compounds similar to 6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione could induce apoptosis through the mitochondrial pathway .
Data Tables
| Biological Activity | Test Organism/Cell Line | Concentration | Inhibition Zone/IC50 |
|---|---|---|---|
| Antimicrobial | E. coli | 100 μg/mL | 15 mm |
| Antimicrobial | Staphylococcus aureus | 100 μg/mL | 12 mm |
| Anticancer | MCF-7 (breast cancer) | 30 μM | IC50 = 30 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
